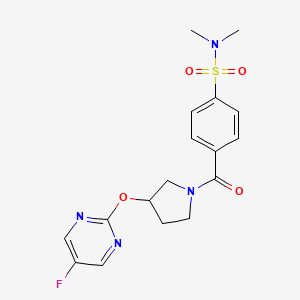
4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is an organic molecule that features in various chemical and biological research settings. Its intricate structure, combining fluoropyrimidine and pyrrolidine functionalities, presents unique chemical reactivity and biological activity, which has attracted scientific interest.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide typically involves multi-step organic reactions:
Preparation of Intermediate: : The synthesis usually starts with the preparation of 5-fluoropyrimidin-2-yl intermediate. This is achieved through halogenation and nucleophilic substitution reactions.
Formation of Pyrrolidine Moiety: : The pyrrolidine ring is then introduced via cyclization reactions.
Coupling Reactions: : The coupling of the intermediate with the pyrrolidine derivative is achieved through amidation or carbamate formation under controlled temperature and pH conditions.
Final Assembly:
Industrial Production Methods
The industrial production of this compound would follow similar synthetic routes but scaled up using batch or continuous flow processes. Process optimization, solvent selection, and purification techniques, such as recrystallization and chromatography, are vital for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: : The pyrrolidine moiety can be oxidized to produce lactams.
Reduction: : Reduction of the sulfonamide group can lead to amine derivatives.
Substitution: : The fluoropyrimidine ring undergoes nucleophilic aromatic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: : Typical reducing agents are lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: : Conditions involve bases like sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: : Lactams and sulfoxides.
Reduction: : Amines and reduced sulfonamide derivatives.
Substitution: : A variety of substituted fluoropyrimidines depending on the nucleophile.
Applications De Recherche Scientifique
Chemistry
Catalysis: : Used as a ligand in metal-catalyzed reactions.
Material Science: : Precursor for advanced polymer synthesis.
Biology
Pharmacology: : Investigated for its potential as an anti-cancer agent due to its fluoropyrimidine moiety.
Molecular Probes: : Utilized in the development of fluorescent probes for biological imaging.
Medicine
Drug Development: : Explored as a candidate in the synthesis of therapeutic agents.
Diagnostic Tools: : Used in the design of diagnostic assays.
Industry
Agricultural Chemicals: : Component in the synthesis of herbicides and pesticides.
Specialty Chemicals: : Used in the formulation of specialty coatings and adhesives.
Mécanisme D'action
The compound exerts its effects through interactions with various molecular targets. The fluoropyrimidine moiety interacts with nucleotide synthesis pathways, inhibiting enzymes like thymidylate synthase, crucial for DNA synthesis. The sulfonamide group confers specificity and binding affinity to biological targets, often modulating protein function and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide: : Differing in the halogen atom, which affects reactivity and biological activity.
4-(3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide: : Lacks the halogen substitution, influencing its chemical behavior and potency.
N,N-dimethyl-4-(3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)benzenesulfonamide: : Structural isomer with varied spatial arrangement impacting its applications.
Uniqueness
What sets 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide apart is the presence of a fluorine atom within the pyrimidine ring, enhancing its metabolic stability and binding interactions, making it particularly attractive for pharmaceutical research.
There you have it, a detailed exploration of this compound. Quite the mouthful, isn’t it? But a fascinating compound nonetheless.
Propriétés
IUPAC Name |
4-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O4S/c1-21(2)27(24,25)15-5-3-12(4-6-15)16(23)22-8-7-14(11-22)26-17-19-9-13(18)10-20-17/h3-6,9-10,14H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWNIBPFERIPIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
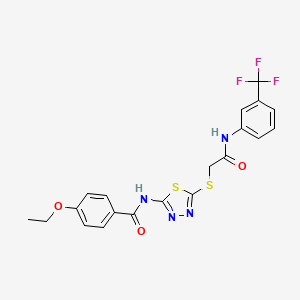
![1-[4-(tert-butyl)benzyl]-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole](/img/structure/B2918474.png)
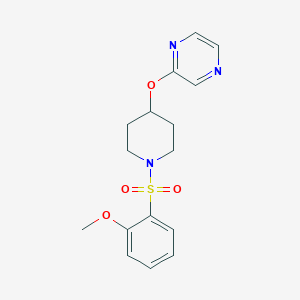
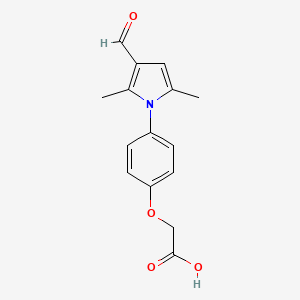
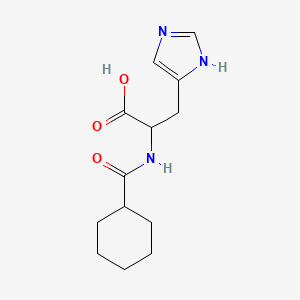
![methyl 4-[[4-[(E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2918480.png)
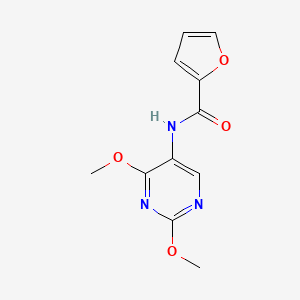
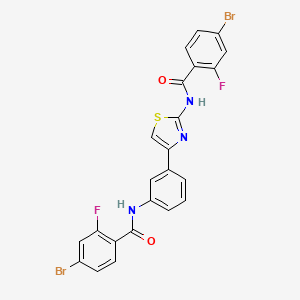
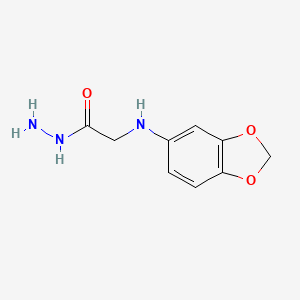
![N-(2-METHOXYETHYL)-4-[(6-METHYLPYRIDIN-2-YL)OXY]PIPERIDINE-1-CARBOXAMIDE](/img/structure/B2918487.png)
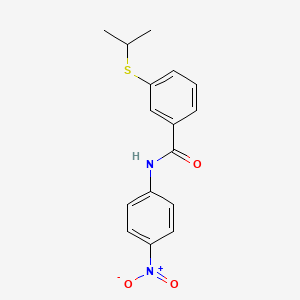
![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(3-phenylpropyl)urea](/img/structure/B2918490.png)
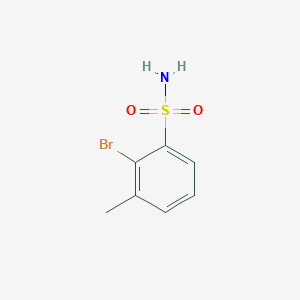
![N-[1-(cyclohexanesulfonyl)piperidin-4-yl]-N-cyclopropyl-6-methoxypyrimidin-4-amine](/img/structure/B2918493.png)
